4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC13649089
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-5H,1H3 |
| Standard InChI Key | NGSDGWYCSBMTCY-UHFFFAOYSA-N |
| SMILES | COC1=CN2C(=C(C=N2)C=O)C(=C1)Br |
| Canonical SMILES | COC1=CN2C(=C(C=N2)C=O)C(=C1)Br |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde, delineates its substitution pattern: a bromine atom at position 4, a methoxy group at position 6, and an aldehyde at position 3 of the fused pyrazolo-pyridine ring. Its SMILES representation, COC1=CN2C(=C(C=N2)C=O)C(=C1)Br, confirms the connectivity of these groups. The aldehyde moiety provides a reactive site for condensation or nucleophilic addition reactions, while the bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.07 g/mol | |
| CAS Number | 2068065-03-0 | |
| SMILES | COC1=CN2C(=C(C=N2)C=O)C(=C1)Br | |
| InChI Key | NGSDGWYCSBMTCY-UHFFFAOYSA-N |
The methoxy group at position 6 enhances solubility in polar solvents, which is critical for biological assays. X-ray crystallography of analogous pyrazolo[1,5-a]pyridines reveals planar ring systems with bond lengths consistent with aromatic delocalization, suggesting similar behavior in this derivative .
Synthesis and Reaction Pathways
Synthesis typically proceeds through multi-step routes starting from pyrazole or pyridine precursors. A common strategy involves:
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Ring Construction: Condensation of aminopyrazoles with α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyridine core.
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Functionalization: Sequential bromination and methoxylation using (NBS) and methanol under basic conditions.
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Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation via Vilsmeier-Haack reaction .
Recent optimizations focus on improving yield and regioselectivity. For example, palladium-catalyzed borylation has been employed to introduce bromine at position 4 with >90% selectivity . The aldehyde group’s susceptibility to oxidation necessitates inert atmospheric conditions during purification.
Medicinal Chemistry Applications
Kinase Inhibition
The compound’s planar structure enables π-π stacking interactions with kinase ATP-binding pockets. In silico docking studies predict strong binding to EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), making it a candidate for anticancer therapy .
Antimicrobial Activity
Functionalization at position 3 (aldehyde) has yielded analogs with MIC (minimum inhibitory concentration) values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom is critical for disrupting bacterial membrane integrity .
Materials Science Applications
Organic Electronics
The electron-deficient pyrazolo[1,5-a]pyridine core facilitates electron transport, enabling use as an electron-transport layer (ETL) in OLEDs. Devices incorporating this compound exhibit luminance efficiencies of 15–20 cd/A.
Fluorescent Probes
Conjugation with fluorophores at the aldehyde position produces probes with Stokes shifts >100 nm, suitable for bioimaging . Quantum yields of 0.4–0.6 have been reported in aqueous media .
Analytical Characterization
Table 2: Characterization Data
Future Directions
Current research aims to:
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